molecular formula C6H9N3O B10912061 2-(5-methyl-1H-pyrazol-1-yl)acetamide

2-(5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B10912061
M. Wt: 139.16 g/mol
InChI Key: TUSZNIYAXAAURP-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-1-yl)acetamide: is a chemical compound with a pyrazole scaffold. It has garnered interest due to its potential biological activities, particularly as an androgen receptor (AR) antagonist. AR signaling plays a crucial role in prostate cancer progression, and targeting this pathway is essential for therapy.

Preparation Methods

The synthetic route for 2-(5-methyl-1H-pyrazol-1-yl)acetamide involves the following steps:

    Pyrazole Synthesis: Start with the synthesis of the pyrazole ring, typically through cyclization reactions involving hydrazine and an appropriate ketone or aldehyde.

    Acetylation: Acetylate the pyrazole ring using acetic anhydride or acetyl chloride to introduce the acetamide group.

Chemical Reactions Analysis

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to various derivatives.

    Substitution Reactions: Substituents on the pyrazole ring can be modified via nucleophilic or electrophilic substitutions.

    Common Reagents and Conditions: Reagents like hydrazine, acetic anhydride, and various catalysts are used.

    Major Products: The major product is itself.

Scientific Research Applications

    Prostate Cancer Research: As mentioned earlier, this compound acts as an AR antagonist, making it relevant for prostate cancer studies.

    Drug Development: Researchers explore its potential as an anti-cancer agent.

    Other Fields: Investigate its effects in biology, medicinal chemistry, and industry.

Mechanism of Action

    AR Antagonism: It competes with androgens for binding to the AR, inhibiting downstream signaling.

    Pathways: The compound affects AR-regulated pathways involved in cell growth and survival.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-(5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C6H9N3O/c1-5-2-3-8-9(5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10)

InChI Key

TUSZNIYAXAAURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(=O)N

Origin of Product

United States

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